chemical properties of 4-Chloro-1-(3-chlorophenyl)-1-oxobutane
chemical properties of 4-Chloro-1-(3-chlorophenyl)-1-oxobutane
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-1-(3-chlorophenyl)-1-oxobutane
Introduction
4-Chloro-1-(3-chlorophenyl)-1-oxobutane is a halogenated aromatic ketone that serves as a highly versatile intermediate in synthetic organic chemistry. Its structure, featuring a deactivated aromatic ring, a reactive ketone carbonyl group, and a primary alkyl chloride, presents multiple avenues for chemical modification. This dual reactivity makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. The presence of chlorine atoms significantly influences the molecule's electronic properties and metabolic stability, a feature often exploited in drug design to enhance pharmacokinetic profiles.[1][2]
This guide provides a comprehensive technical overview of 4-Chloro-1-(3-chlorophenyl)-1-oxobutane, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, principal synthesis route, and key reactive pathways, offering field-proven insights into its practical application.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is foundational to its application in research and development.
Core Chemical Data
The key physico are summarized below. This data is critical for reaction planning, purification, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O | - |
| Molecular Weight | 217.09 g/mol | - |
| CAS Number | 62132-79-8 (related structure) | [3][4] |
| Boiling Point | 220 °C (428 °F) | [5] |
| Density | 1.306 g/mL at 25 °C (77 °F) | [5] |
| log P (Octanol/Water) | 1.8 - 2.5 | [5] |
| Appearance | Data not available; likely a liquid or low-melting solid | - |
Spectroscopic Profile (Predicted)
While experimental spectra are not widely published, a robust spectroscopic profile can be predicted based on the compound's structure and established principles of spectroscopy.[6][7]
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.
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Aromatic Protons (4H): These protons on the 3-chlorophenyl ring would appear in the downfield region of δ 7.5-8.0 ppm . Due to complex coupling, they would likely present as a series of multiplets.
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Methylene Protons α to Carbonyl (2H): The -CH₂- group adjacent to the ketone is deshielded and would appear as a triplet around δ 3.2 ppm .
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Methylene Protons α to Chlorine (2H): The -CH₂- group attached to the terminal chlorine is also significantly deshielded, expected as a triplet around δ 3.7 ppm .
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Central Methylene Protons (2H): The central -CH₂- group would be split by its four neighbors, appearing as a multiplet (likely a quintet or sextet) around δ 2.2 ppm .
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-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display eight unique carbon signals.
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Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, appearing far downfield around δ 196-198 ppm .[8]
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Aromatic Carbons (6C): The six aromatic carbons would resonate in the δ 125-138 ppm range. The carbon attached to the carbonyl group and the two carbons bearing chlorine atoms would be the most downfield within this range.
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Aliphatic Carbons (3C): The three methylene carbons are expected at approximately δ 44 ppm (-CH₂Cl), δ 35 ppm (-CH₂CO), and δ 28 ppm (-CH₂-).
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-
IR (Infrared) Spectroscopy: The IR spectrum provides critical information about the functional groups present.
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C=O Stretch (Ketone): A strong, sharp absorption peak is expected around 1690 cm⁻¹ , characteristic of an aromatic ketone.
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C=C Stretch (Aromatic): Multiple sharp peaks of medium intensity will appear in the 1450-1600 cm⁻¹ region.
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C-H Stretch (Aromatic & Aliphatic): Signals will be observed just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
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C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹ .
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-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and reveal the presence of two chlorine atoms through a distinctive isotopic pattern. The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 216 (for ³⁵Cl₂), 218 (for one ³⁵Cl and one ³⁷Cl), and 220 (for ³⁷Cl₂), with a characteristic intensity ratio of approximately 9:6:1.
Synthesis and Manufacturing
The most direct and industrially scalable method for synthesizing 4-Chloro-1-(3-chlorophenyl)-1-oxobutane is the Friedel-Crafts acylation.[9][10] This classic electrophilic aromatic substitution reaction is highly reliable for creating aryl ketones.[11][12]
Retrosynthetic Analysis & Strategy
The logical disconnection for the target molecule is at the bond between the aromatic ring and the carbonyl carbon. This leads back to 1,3-dichlorobenzene and a suitable four-carbon acylating agent, 4-chlorobutanoyl chloride.
Causality Behind Strategy Choice: The Friedel-Crafts acylation is preferred over alkylation because the acyl group product is deactivated, which effectively prevents undesirable poly-acylation reactions.[9][11] This ensures a higher yield of the mono-acylated product. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion electrophile.[10][12]
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of the title compound from commercially available starting materials.
Reagents:
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1,3-Dichlorobenzene
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4-Chlorobutanoyl chloride
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Aluminum chloride (AlCl₃), anhydrous
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil). Maintain an inert atmosphere using nitrogen or argon gas.
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Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Expertise Note: Anhydrous conditions are critical as AlCl₃ reacts exothermically and is deactivated by water.
-
-
Acyl Chloride Addition: Add 4-chlorobutanoyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension via the dropping funnel over 15-20 minutes, keeping the internal temperature below 5 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.
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Arene Addition: Add a solution of 1,3-dichlorobenzene (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.
-
Expertise Note: The acidic workup is necessary to decompose the aluminum-ketone complex and dissolve the aluminum salts in the aqueous layer.
-
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. cpchem.com [cpchem.com]
- 4. cpchem.com [cpchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
